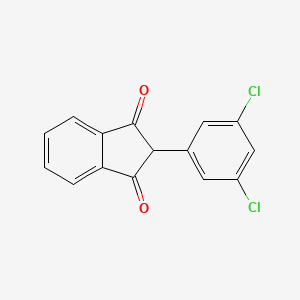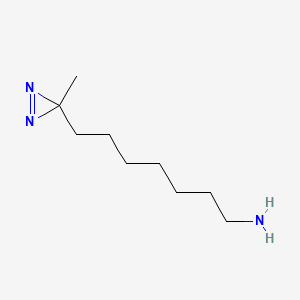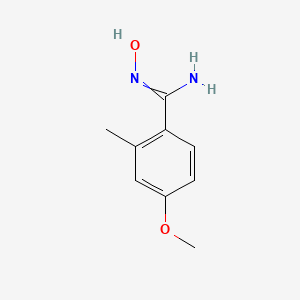
2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with methanol in the presence of a base. The reaction conditions often include heating and the use of a solvent such as dioxane . Another method involves the use of microwave-assisted synthesis, which can enhance the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction:
Major Products:
Nucleophilic Substitution: The major products are substituted pyrimidines, where the chlorine atom is replaced by the nucleophile.
科学的研究の応用
2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways . Detailed studies on its mechanism of action are limited, and further research is needed to elucidate its effects fully.
類似化合物との比較
2-Chloro-4-methoxypyrimidine: This compound is similar in structure but lacks the methyl and carbonitrile groups.
2,4-Dichloro-6-methylpyrimidine: This compound has two chlorine atoms and lacks the methoxy and carbonitrile groups.
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
2-chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3O/c1-4-5(3-9)6(12-2)11-7(8)10-4/h1-2H3 |
InChIキー |
MDTMAIKGMTZTRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)Cl)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)




![6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13683430.png)
![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)




